An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-nitrobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-nitrobenzene (C₆H₄ClNO₂) is a crystalline solid organic compound that serves as a pivotal intermediate in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthetic chemistry, and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-chloro-4-nitrobenzene, detailed experimental methodologies for their determination, and a summary of its key chemical transformations. Furthermore, this document elucidates the metabolic fate of 1-chloro-4-nitrobenzene in biological systems, offering insights relevant to drug development and toxicology.
Physical Properties
1-Chloro-4-nitrobenzene is a pale yellow crystalline solid with a characteristic sweet odor.[1][2] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
General and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [2] |
| Molecular Weight | 157.55 g/mol | [2] |
| CAS Number | 100-00-5 | [3] |
| Appearance | Yellowish crystalline solid | [1][2] |
| Odor | Sweet | [1][2] |
| Refractive Index (n_D) | 1.5376 at 100 °C | PubChem |
Thermodynamic and Physical State Properties
| Property | Value | Source(s) |
| Melting Point | 80-84 °C | [3][4][5] |
| Boiling Point | 242 °C at 760 mmHg | [3][4][6] |
| Density | 1.298 - 1.520 g/cm³ at 25 °C | [2][3][4] |
| Vapor Pressure | 0.09 mmHg at 25 °C | [4] |
| Flash Point | 124 °C (closed cup) | [4] |
| Auto-ignition Temperature | 510 °C | [3] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Insoluble (243 mg/L at 20 °C) | [5][7] |
| Ethanol | Sparingly soluble in cold, freely soluble in boiling | [5] |
| Ether | Soluble | [8] |
| Acetone | Soluble | [8] |
| Carbon Disulfide | Soluble | PubChem |
| Toluene | Soluble | PubChem |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are generalized experimental protocols for key physical properties of 1-chloro-4-nitrobenzene.
Melting Point Determination
The melting point of 1-chloro-4-nitrobenzene can be determined using a capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).
Procedure:
-
A small amount of finely powdered, dry 1-chloro-4-nitrobenzene is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
Within 15-20 °C of the expected melting point (80-84 °C), the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Boiling Point Determination
The boiling point can be determined by distillation or the reflux method.
Procedure (Distillation Method):
-
A small quantity (e.g., 5-10 mL) of molten 1-chloro-4-nitrobenzene is placed in a round-bottom flask with a boiling chip.
-
A simple distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed as follows:
Procedure:
-
Approximately 10-20 mg of 1-chloro-4-nitrobenzene is placed in a small test tube.
-
About 1 mL of the solvent (e.g., water, ethanol, ether) is added.
-
The mixture is agitated vigorously for 1-2 minutes.
-
If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.
-
For temperature-dependent solubility, the mixture can be gently heated.
Chemical Properties and Reactivity
1-Chloro-4-nitrobenzene is a versatile chemical intermediate due to the reactivity conferred by the chloro and nitro substituents on the aromatic ring.
Synthesis of 1-Chloro-4-nitrobenzene
1-Chloro-4-nitrobenzene is typically synthesized by the nitration of chlorobenzene (B131634) using a mixture of concentrated nitric acid and concentrated sulfuric acid. The para isomer is the major product due to the ortho, para-directing effect of the chlorine atom.
Synthesis of 1-Chloro-4-nitrobenzene.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the benzene (B151609) ring towards nucleophilic aromatic substitution, facilitating the displacement of the chloride ion. This reactivity is fundamental to its use as a precursor for various derivatives.
Key Nucleophilic Substitution Reactions.
Experimental Protocol: Synthesis of 4-Nitrophenol
This procedure involves the hydrolysis of 1-chloro-4-nitrobenzene.
-
Hydrolysis: A mixture of 1-chloro-4-nitrobenzene and an aqueous solution of sodium hydroxide (B78521) is heated under reflux. The molar ratio of NaOH to 1-chloro-4-nitrobenzene is typically in excess to ensure complete reaction.[9]
-
Acidification: After cooling, the reaction mixture, containing sodium 4-nitrophenoxide, is acidified with a strong acid, such as sulfuric acid, to a pH of approximately 3. This protonates the phenoxide to yield 4-nitrophenol.[9]
-
Crystallization and Isolation: The mixture is then cooled to induce crystallization of the 4-nitrophenol. The solid product is collected by filtration, washed with cold water to remove impurities, and dried.[9]
Reduction of the Nitro Group
The nitro group of 1-chloro-4-nitrobenzene can be readily reduced to an amino group, forming 4-chloroaniline (B138754), a valuable intermediate in the synthesis of pharmaceuticals and dyes.
Experimental Protocol: Synthesis of 4-Chloroaniline
A common method for this reduction is the use of a metal in acidic solution, such as iron filings in the presence of hydrochloric acid.[10]
-
Reaction Setup: A mixture of 1-chloro-4-nitrobenzene, iron filings, and aqueous hydrochloric acid is heated.[10]
-
Reduction: The iron acts as the reducing agent, donating electrons to the nitro group. The reaction is typically carried out with heating to facilitate the conversion.[10]
-
Work-up: After the reaction is complete, the mixture is made basic to neutralize the excess acid and precipitate iron hydroxides. The 4-chloroaniline product can then be isolated by steam distillation or solvent extraction.
Biological Properties and Toxicological Profile
For professionals in drug development, understanding the metabolic fate and toxicological mechanism of a chemical is critical. 1-Chloro-4-nitrobenzene is classified as a carcinogen and exhibits toxicity primarily through its metabolic activation.[1]
Metabolism in Mammalian Systems
In mammals, 1-chloro-4-nitrobenzene undergoes several metabolic transformations. The major pathways include:
-
Nitro-group reduction: The nitro group is reduced to form 4-chloroaniline. This is a key step in its toxic mechanism as 4-chloroaniline itself is a known carcinogen.[1]
-
Glutathione conjugation: The chlorine atom can be displaced by glutathione, a major cellular antioxidant, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[7][11]
-
Ring hydroxylation: The aromatic ring can be hydroxylated to form phenolic metabolites.[7][11]
These metabolic processes can lead to the formation of reactive intermediates that can cause cellular damage, including DNA strand breaks and chromosomal aberrations.[1]
Metabolic Pathways of 1-Chloro-4-nitrobenzene.
Conclusion
1-Chloro-4-nitrobenzene is a compound of significant industrial importance, characterized by its well-defined physical properties and versatile chemical reactivity. Its utility as a synthetic intermediate is primarily derived from the susceptibility of the chloro and nitro groups to nucleophilic substitution and reduction, respectively. For researchers and professionals in drug development, a critical consideration is its metabolic activation to toxic and carcinogenic intermediates. The data and protocols presented in this guide are intended to support the safe and effective use of 1-chloro-4-nitrobenzene in research and development, while also highlighting the importance of understanding its biological activity.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100-00-5 CAS | 1-CHLORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 02766 [lobachemie.com]
- 4. 1-Chloro-4-nitrobenzene 0.99 4-Chloronitrobenzene [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1-chloro-4-nitrobenzene [stenutz.eu]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]
- 10. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]
- 11. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
